molecular formula C13H21N5 B11743367 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11743367
M. Wt: 247.34 g/mol
InChI Key: CAAVSKBSNUQGNQ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl group at the 1-position and a propan-2-yl group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Amine Functionalization: The final step involves the introduction of the amine group at the 4-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using amines and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Molecular Formula : C13H22N6
Molecular Weight : 278.36 g/mol
IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazole under basic conditions, often utilizing solvents like DMF or THF. The reaction can be optimized using green chemistry principles to enhance yield and reduce environmental impact .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BHep23.25
Compound CA54926.00
Compound DNCI-H4600.95

These findings suggest that the pyrazole moiety may play a crucial role in inhibiting cancer cell proliferation and inducing apoptosis .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes, including:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit Aurora-A kinase and CDK2, which are critical in cell cycle regulation.
  • Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antimicrobial properties against various pathogens .

Case Studies and Research Findings

Research has shown that derivatives of pyrazole exhibit a range of biological activities:

  • Anticancer Research : A study evaluated the anticancer properties of several pyrazole derivatives, revealing that modifications in the structure significantly influenced their efficacy against different cancer cell lines.
  • Antimicrobial Studies : Investigations into the antimicrobial activity of pyrazoles indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-12(6-7-15-17)8-14-13-9-18(10(2)3)16-11(13)4/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

CAAVSKBSNUQGNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2C)C(C)C

Origin of Product

United States

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